1-(3-Fluoro-4-methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane
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Overview
Description
1-(3-Fluoro-4-methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is a complex organic compound that features a unique combination of functional groups, including a fluorinated aromatic ring, a methoxy group, a thiolane ring, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluoro-Methoxy Aromatic Intermediate:
Construction of the Diazepane Ring: The diazepane ring is synthesized through a series of cyclization reactions involving amines and carbonyl compounds.
Incorporation of the Thiolane Ring: The thiolane ring is introduced via nucleophilic substitution reactions, often using thiolane derivatives and appropriate leaving groups.
Final Coupling Reaction: The final step involves coupling the fluoro-methoxy aromatic intermediate with the thiolane-diazepane moiety under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-Fluoro-4-methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It may also serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for the design of materials with tailored chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions, while the thiolane and diazepane rings can interact with protein active sites or binding pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3-Fluoro-4-methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is unique due to its combination of a fluorinated aromatic ring, a methoxy group, a thiolane ring, and a diazepane ring. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2S/c1-22-16-4-3-13(11-15(16)18)17(21)20-7-2-6-19(8-9-20)14-5-10-23-12-14/h3-4,11,14H,2,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQSDSPAVOXGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCN(CC2)C3CCSC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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